2,2',3,4-テトラクロロビフェニル

概要

説明

Molecular Structure Analysis

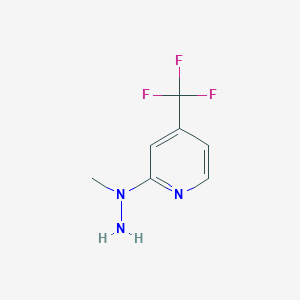

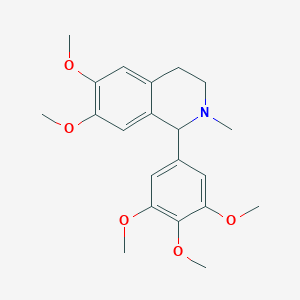

The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . It belongs to the class of organic compounds known as polychlorinated biphenyls, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .Physical and Chemical Properties Analysis

2,2’,3,4’-Tetrachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . Its average molecular mass is 291.988 g/mol . The compound has a density of 1.441g/cm3, a boiling point of 348.8ºC at 760mmHg, and a melting point of 106.53°C (estimate) .科学的研究の応用

環境科学: 光分解研究

2,2',3,4-TCBは、様々な条件下でのポリ塩化ビフェニル(PCB)の光分解プロセスを研究するために、環境科学で使用されています。 研究者らは、PCBの光脱塩素化を促進するこれらの界面活性剤の有効性を評価するために、異なる界面活性剤溶液における光分解速度と量子収率を調査しています .

分析化学: 標準物質

分析化学では、2,2',3,4-TCBは、環境試料中のPCBの検出と定量に使用される機器の校正と方法の検証のための標準物質として役立ちます。 その特性がよく特徴付けられているため、分析結果の正確性と信頼性を確保するのに役立ちます .

医薬品研究: 内分泌かく乱研究

2,2',3,4-TCBは、内分泌かく乱物質としての役割について研究されています。エストロゲン受容体に結合し、遺伝子発現と細胞増殖の調節に影響を与えることが知られています。 この研究は、PCB曝露に関連する潜在的な健康リスクを理解するために重要です .

材料科学: 界面活性剤との相互作用

材料科学では、2,2',3,4-TCBは、PCBと界面活性剤の相互作用を理解するために使用されます。 この知識は、汚染された土壌や堆積物からのPCBの除去を強化するために適用されており、環境修復の取り組みにとって不可欠です .

毒性学: 生物系への影響

毒性学的研究では、2,2',3,4-TCBを使用して、様々な生物に対する毒性を評価します。 これらの研究は、環境中のPCBの安全なレベルを決定し、人間の健康と生態系を保護するための規制の策定に貢献します .

農業研究: ファイトレメディエーション

2,2',3,4-TCBは、農業研究でファイトレメディエーション戦略を探求するために使用されます。 研究は、植物がどのようにPCBを吸収し、代謝するかを中心に進んでおり、PCBで汚染された場所の浄化に役立つ可能性のある作物の品種の開発につながる可能性があります .

作用機序

Target of Action

The primary target of 2,2’,3,4-Tetrachlorobiphenyl is the core circadian component PER1 . This compound inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Biochemical Pathways

It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription .

Pharmacokinetics

They also have a tendency to bioaccumulate, which can lead to harmful health effects .

Result of Action

The molecular and cellular effects of 2,2’,3,4-Tetrachlorobiphenyl’s action include the disruption of cell function through the alteration of gene transcription . This can lead to various health effects, particularly due to the compound’s ability to bioaccumulate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4-Tetrachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation through photolytic, biological, or chemical processes . This means it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Safety and Hazards

2,2’,3,4’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used to avoid exposure, and the substance should not be allowed to enter sewers or surface or ground water .

将来の方向性

While specific future directions for research on 2,2’,3,4’-Tetrachlorobiphenyl are not provided in the search results, there is ongoing research into the biodegradation of PCBs, including studies on the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This research could provide a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .

生化学分析

Biochemical Properties

2,2’,3,4-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it binds and disrupts normal hormone signaling . This compound also interacts with the aryl hydrocarbon receptor, leading to altered gene expression and enzyme activity, particularly in the cytochrome P450 family . These interactions can result in changes in cellular proliferation and differentiation, highlighting the compound’s impact on biochemical pathways.

Cellular Effects

2,2’,3,4-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in granulocytic HL-60 cells, 2,2’,3,4-Tetrachlorobiphenyl increases the expression of cyclooxygenase-2 (COX-2) and enhances degranulation . This compound also affects the circadian clock by inhibiting the expression of the core circadian component PER1 . These cellular effects underscore the compound’s potential to disrupt normal cellular functions and contribute to various health issues.

Molecular Mechanism

The molecular mechanism of 2,2’,3,4-Tetrachlorobiphenyl involves several pathways. It binds to the aryl hydrocarbon receptor, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those in the cytochrome P450 family . This binding disrupts normal cell function by altering the transcription of genes involved in detoxification and metabolism. Additionally, 2,2’,3,4-Tetrachlorobiphenyl can inhibit or activate enzymes, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4-Tetrachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods . Studies have shown that exposure to this compound can lead to long-term changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects highlight the importance of understanding the long-term impact of 2,2’,3,4-Tetrachlorobiphenyl in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2’,3,4-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in endocrine function and reproductive health . These dosage-dependent effects underscore the importance of careful monitoring and regulation of exposure to 2,2’,3,4-Tetrachlorobiphenyl.

Metabolic Pathways

2,2’,3,4-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with enzymes in the cytochrome P450 family . These interactions can lead to the formation of hydroxylated metabolites, which may have different biological activities and toxicities compared to the parent compound . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on health and the environment.

Transport and Distribution

Within cells and tissues, 2,2’,3,4-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound tends to accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall toxicity and persistence in the body.

Subcellular Localization

The subcellular localization of 2,2’,3,4-Tetrachlorobiphenyl is primarily in the endoplasmic reticulum and mitochondria . These organelles are critical for the compound’s activity and function, as they are involved in the metabolism and detoxification processes. The localization of 2,2’,3,4-Tetrachlorobiphenyl in these organelles can lead to morphological changes and disruptions in normal cellular functions .

特性

IUPAC Name |

1,2,3-trichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073535 | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-59-9 | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)

![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)

![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)